molecular formula C15H25FN4O4 B11034536 MK7HP94Zup CAS No. 1448435-38-8

MK7HP94Zup

Cat. No.: B11034536
CAS No.: 1448435-38-8
M. Wt: 344.38 g/mol
InChI Key: GPJMJWZFIQXUME-DMDPSCGWSA-N
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Description

(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the amino, ethylpropoxy, and fluoroacetyl groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

(3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-METHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID
  • (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-CHLOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

The unique combination of functional groups and stereochemistry in (3R,4R,5S)-5-{[AMINO(IMINO)METHYL]AMINO}-3-(1-ETHYLPROPOXY)-4-[(2-FLUOROACETYL)AMINO]-1-CYCLOHEXENE-1-CARBOXYLIC ACID distinguishes it from similar compounds

Properties

CAS No.

1448435-38-8

Molecular Formula

C15H25FN4O4

Molecular Weight

344.38 g/mol

IUPAC Name

(3R,4R,5S)-5-(diaminomethylideneamino)-4-[(2-fluoroacetyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C15H25FN4O4/c1-3-9(4-2)24-11-6-8(14(22)23)5-10(19-15(17)18)13(11)20-12(21)7-16/h6,9-11,13H,3-5,7H2,1-2H3,(H,20,21)(H,22,23)(H4,17,18,19)/t10-,11+,13+/m0/s1

InChI Key

GPJMJWZFIQXUME-DMDPSCGWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)CF)N=C(N)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)CF)N=C(N)N)C(=O)O

Origin of Product

United States

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